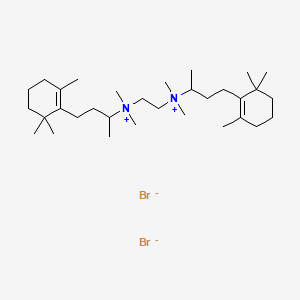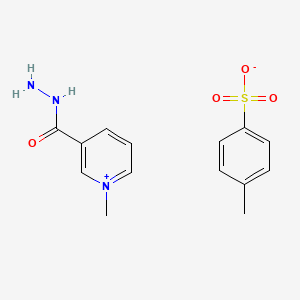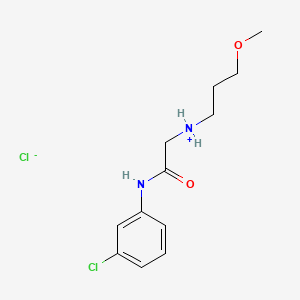
3'-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2·HCl It is a derivative of acetanilide, characterized by the presence of a chloro group at the 3’ position and a methoxypropylamino group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride typically involves the acetylation of aniline derivatives. One common method includes the reaction of 3-chloroaniline with acetic anhydride to form 3’-chloroacetanilide. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Aminoacetanilide: An amino derivative of acetanilide with similar structural features.
4-Chloroacetanilide: Another chloro-substituted acetanilide with different substitution patterns.
N-(3-Methoxypropyl)acetanilide: A methoxypropyl-substituted acetanilide without the chloro group
Uniqueness
3’-Chloro-2-((3-methoxypropyl)amino)acetanilide hydrochloride is unique due to the combination of its chloro and methoxypropylamino substituents, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
CAS No. |
108631-19-2 |
|---|---|
Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
293.19 g/mol |
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-17-7-3-6-14-9-12(16)15-11-5-2-4-10(13)8-11;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H |
InChI Key |
STHQRDSGIWCPPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



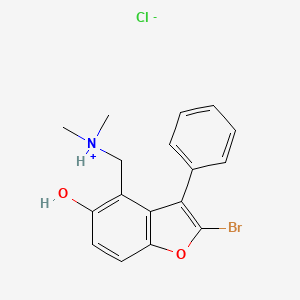
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
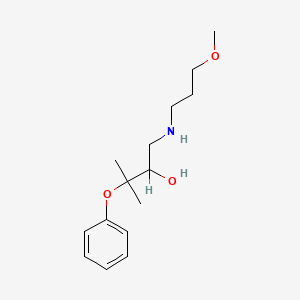
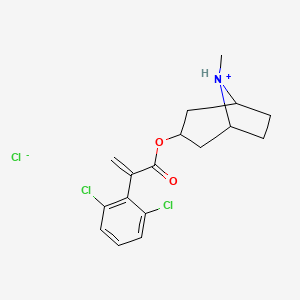
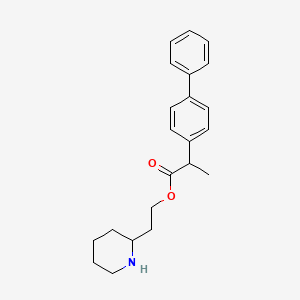
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
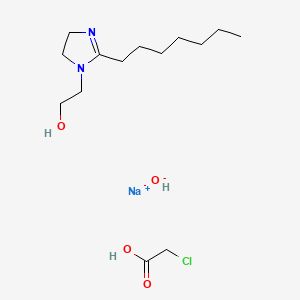
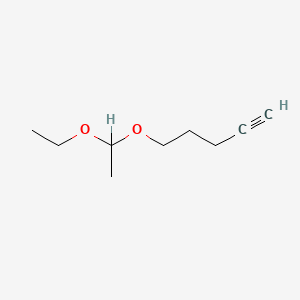
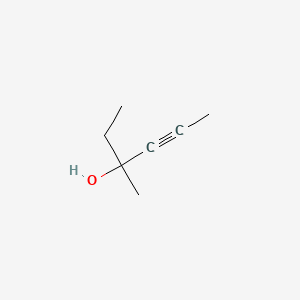
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
